N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide, while not directly reported in the provided papers, can be inferred from similar synthetic methods described. In the first paper, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides is detailed, which involves the creation of high-affinity inhibitors of kynurenine 3-hydroxylase. The synthesis process likely involves the formation of the thiazol-2-yl core followed by the attachment of the phenyl group and the benzenesulfonamide moiety through a series of reactions that may include nucleophilic substitution and condensation steps .

Molecular Structure Analysis

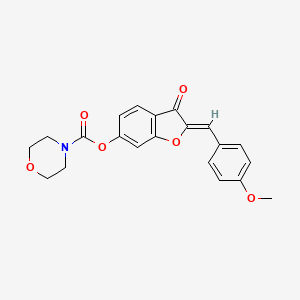

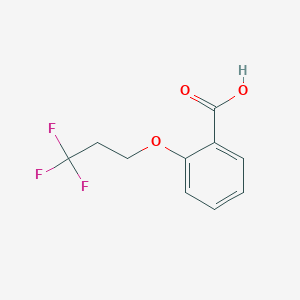

The molecular structure of the compound is characterized by the presence of a thiazol-2-yl group, an ethylphenyl group, and a tosylpropanamide moiety. The thiazol ring is a five-membered heterocycle containing both sulfur and nitrogen, which is known to contribute to the binding affinity of the molecule to its target enzyme. The ethylphenyl group is a hydrophobic moiety that may enhance the lipophilicity of the compound, while the tosylpropanamide part could be involved in the enzyme inhibition through possible interactions with the active site .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and activity of such compounds typically include the formation of the thiazol ring, which can be achieved through cyclization reactions. The attachment of various substituents to the thiazol core would involve electrophilic aromatic substitution or nucleophilic substitution reactions. The biological activity, such as enzyme inhibition, would result from the interaction of the synthesized compound with the active site of the enzyme, potentially through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would include its solubility, melting point, and stability. These properties are influenced by the functional groups present in the molecule. For instance, the tosyl group could increase the acidity of the amide proton, potentially affecting the compound's solubility in water. The presence of the ethylphenyl group might increase the overall hydrophobic character of the molecule, affecting its solubility in organic solvents. The stability of the compound would be influenced by the susceptibility of the thiazol ring to electrophilic attack and the robustness of the amide bond .

Relevant Case Studies

Although the specific compound this compound is not directly studied in the provided papers, related compounds with similar structures have been evaluated for their biological activity. For instance, the first paper discusses the biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, which are shown to be high-affinity inhibitors with significant increases in kynurenic acid concentration in the brain upon oral administration in rats . The second paper does not directly relate to the compound but discusses the synthesis of various heterocyclic compounds with potential antitumor activities, which could provide insights into the possible biological applications of this compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Medicinal Chemistry

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide and its derivatives have been synthesized and characterized for potential medicinal applications. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives with promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research also included evaluations of gastric toxicity and anticancer activity against human tumor cell lines, highlighting the compound's therapeutic potential (Küçükgüzel et al., 2013).

Potential in Cardiovascular Pharmacology

Another study by Drapak et al. (2019) focused on finding antihypertensive and cardiotropic drugs among new thiazole derivatives. Their research involved docking studies to identify potential inhibitors of the angiotensin II receptor, followed by pharmacological studies. This work is significant in exploring the cardiovascular applications of such compounds (Drapak et al., 2019).

Anti-Breast Cancer Agents

Mahmoud et al. (2021) explored the synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents. Their study utilized microwave-assisted synthesis techniques and evaluated the bioactivity against MCF-7 tumor cells. This highlights the compound's relevance in oncology research (Mahmoud et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole nucleus, a key component of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The solubility properties of thiazole suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and other organic solvents .

Eigenschaften

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-3-16-6-8-17(9-7-16)19-14-27-21(22-19)23-20(24)12-13-28(25,26)18-10-4-15(2)5-11-18/h4-11,14H,3,12-13H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMRHSZAMUQWRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)

![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)

![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)

![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)

![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)

![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)

![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)